2-Oxazolemethanol

描述

Significance of Heterocyclic Scaffolds in Contemporary Chemical Science

Heterocyclic compounds are a fundamental class of organic molecules that incorporate at least one atom other than carbon within a ring structure. bohrium.com Among these, nitrogen- and oxygen-containing heterocycles are of significant interest in medicinal chemistry. tandfonline.com The oxazole (B20620) nucleus, a five-membered aromatic ring containing nitrogen and oxygen, is a prominent scaffold in this class. tandfonline.com Its structure allows for diverse weak interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking, enabling it to interact with a wide range of biological targets like enzymes and receptors. tandfonline.comnih.gov This versatility makes oxazole derivatives valuable in various scientific fields, including medicinal chemistry, materials science, and agricultural science. tandfonline.comnumberanalytics.com The inherent properties of the oxazole ring have led to its incorporation into numerous clinically used drugs. researchgate.net

Historical Trajectory and Evolution of Oxazole Chemistry Research

The history of oxazole chemistry dates back to the early 20th century. numberanalytics.com One of the earliest methods for synthesizing oxazoles was the Fischer oxazole synthesis, discovered by Emil Fischer in 1896. wikipedia.org This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. wikipedia.org Another classic method, the Robinson-Gabriel synthesis, involves the dehydration of 2-acylaminoketones. wikipedia.org Over the years, research has led to the development of several other synthetic routes, including the van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) and aldehydes to form 5-substituted oxazoles, and the Bredereck reaction, which synthesizes oxazoles from α-haloketones and formamide. nih.govijpsonline.com The continuous development of new synthetic methodologies has significantly expanded the accessibility and diversity of oxazole derivatives for various research applications. nih.gov

Classification and Nomenclature of 2-Oxazolemethanol and Related Oxazole Derivatives

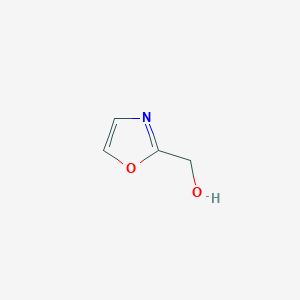

This compound, with the chemical formula C4H5NO2, belongs to the oxazole class of heterocyclic compounds. nih.gov The parent compound, oxazole (C3H3NO), is a five-membered aromatic ring with an oxygen atom at position 1 and a nitrogen atom at position 3. wikipedia.orgderpharmachemica.com The nomenclature of oxazole derivatives follows the standard IUPAC system. For instance, this compound is also known as (1,3-Oxazol-2-yl)methanol. nih.gov

Derivatives of oxazole are classified based on the position and nature of the substituents on the ring. The oxazole ring has three positions available for substitution. nih.gov Related heterocyclic structures include isoxazole, where the nitrogen atom is at position 2, and thiazole, where the oxygen atom is replaced by a sulfur atom. wikipedia.org Reduced forms of oxazole, such as oxazoline (B21484) and oxazolidine, which have one or both double bonds reduced, respectively, are also important related compounds. wikipedia.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-oxazol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-4-5-1-2-7-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHJKGRLVGZCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564014 | |

| Record name | (1,3-Oxazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130551-92-7 | |

| Record name | (1,3-Oxazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazol-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Oxazolemethanol

Electrophilic and Nucleophilic Reactions of the Oxazole (B20620) Ring System

The oxazole ring, as an aromatic heterocycle, can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity patterns differ from benzene (B151609) due to the presence of nitrogen and oxygen atoms. The electron distribution within the ring influences the preferred positions for attack.

Electrophilic substitution on the oxazole ring typically occurs at the C5 position, particularly when electron-donating groups are present, which activate the ring towards electrophilic attack. tandfonline.compharmaguideline.comsemanticscholar.orgwikipedia.org The C4 position is also a possible site for electrophilic substitution, while the C2 position is generally less reactive towards electrophiles unless a activating group is present. pharmaguideline.com

Nucleophilic attack on the oxazole ring is less common and often leads to ring cleavage rather than substitution, especially in the absence of suitable leaving groups. pharmaguideline.comslideshare.net However, nucleophilic substitution can occur at the C2 position, particularly if a good leaving group is present or if electron-withdrawing substituents are located at C4. pharmaguideline.comwikipedia.orgcutm.ac.in The C2 position is considered the most electron-deficient carbon atom in the oxazole ring. pharmaguideline.com

In 2-Oxazolemethanol, the hydroxymethyl group is attached to the C2 position. While the oxazole ring itself might undergo electrophilic substitution at C5 or C4, the presence of the hydroxymethyl group at C2 could potentially influence the electronic properties and reactivity of the ring, although specific studies detailing this effect for this compound were not found in the search results.

Reactivity at the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) attached to the C2 position of the oxazole ring exhibits typical primary alcohol reactivity. This functional group can participate in a variety of transformations independent of, or in concert with, the oxazole ring. Common reactions for hydroxymethyl groups include oxidation to aldehydes or carboxylic acids, esterification with carboxylic acids or their derivatives, and etherification through reaction with alcohols or alkyl halides under appropriate conditions. numberanalytics.com

Ring-Opening and Rearrangement Pathways

Oxazole rings are known to undergo various ring-opening and rearrangement reactions under specific conditions. One notable pathway involves the deprotonation at the C2 position, which can be followed by ring opening to form an isonitrile intermediate. pharmaguideline.comwikipedia.orgcutm.ac.in While deprotonation is typically facile at an unsubstituted C2, the presence of the hydroxymethyl group at this position in this compound might influence the acidity of any remaining proton at C2 (if the tautomeric form with a C-H at C2 were accessible) or the stability of a potential anionic intermediate.

Another significant rearrangement pathway for oxazoles is the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyloxazoles. tandfonline.comwikipedia.orgresearchgate.netwikipedia.org This rearrangement leads to an exchange of substituents between the C4 and C5 positions via a proposed nitrile intermediate formed by ring opening. wikipedia.org While this compound does not directly fit the description of a 4-acyloxazole, understanding such rearrangement mechanisms is important in the broader context of oxazole reactivity.

Oxazoles can also undergo ring cleavage reactions when subjected to nucleophilic attack, particularly with strong nucleophiles like ammonia (B1221849) or formamide, leading to the formation of other heterocycles like imidazoles. pharmaguideline.com Reduction of oxazoles can also result in ring opening or the formation of oxazolines. tandfonline.comsemanticscholar.org The susceptibility of this compound to these ring-opening and rearrangement pathways would depend on the specific reaction conditions and the influence of the hydroxymethyl substituent.

Reaction Kinetics and Thermodynamic Studies

Investigating the kinetics and thermodynamics of reactions involving this compound provides valuable insights into reaction mechanisms, rates, and equilibrium positions. Techniques such as kinetic isotope effect measurements and computational analysis are powerful tools in this regard.

Kinetic Isotope Effect Measurements in this compound Transformations

Kinetic isotope effects (KIEs) involve measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. princeton.eduwikipedia.orgyoutube.com KIEs can provide information about the rate-determining step of a reaction and the nature of the transition state. princeton.eduwikipedia.org Primary kinetic isotope effects occur when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step, while secondary kinetic isotope effects occur when the labeled atom is not directly involved in bond breaking or formation but still affects the reaction rate. wikipedia.orgyoutube.com

While KIE measurements are a standard technique in mechanistic studies, specific data on kinetic isotope effects in transformations involving this compound were not found in the provided search results. Applying KIE studies to this compound could involve isotopic labeling at various positions, such as the carbon or hydrogen atoms of the hydroxymethyl group or the ring carbons, to probe the involvement of these positions in the rate-determining steps of its reactions.

Computational Analysis of Reaction Energy Barriers and Transition States

Computational chemistry methods, such as density functional theory (DFT), are widely used to calculate reaction energy barriers and characterize transition states. mdpi.comresearchgate.netmdpi.comnih.gov These calculations can provide detailed information about the potential energy surface of a reaction, helping to elucidate reaction pathways and understand the factors that influence reaction rates and selectivity. mdpi.comnih.govchemrxiv.org

Computational analysis can be used to study the various reactions of this compound, including electrophilic and nucleophilic additions, ring-opening pathways, and transformations of the hydroxymethyl group. By calculating the energy barriers for different possible reaction routes, computational studies could help predict the favored pathways and provide insights into the structure and stability of intermediates and transition states. Despite the general applicability of these methods, specific computational studies focused on the reaction energy barriers and transition states of this compound were not found in the search results.

Catalytic Transformations Involving this compound

Catalytic transformations can enhance the reactivity and selectivity of organic molecules. While oxazole derivatives, particularly dihydro-oxazoles (oxazolines), are known for their utility as chiral ligands in asymmetric catalysis lookchem.com, specific examples of catalytic transformations where this compound itself acts as a substrate undergoing a catalyzed reaction, or as a catalyst or ligand, were not prominently featured in the search results.

Role as a Chiral Lewis Base in Asymmetric Catalysis

The oxazole ring nitrogen atom in this compound can act as a Lewis base, capable of donating an electron pair to a Lewis acidic species libretexts.orgnumberanalytics.com. When this compound is in a chiral form, it can function as a chiral Lewis base in asymmetric catalysis unt.edunih.gov. This property is particularly exploited in catalytic systems designed to induce enantioselectivity in chemical reactions nih.gov.

In the context of frustrated Lewis pairs (FLPs), which involve a non-quenching combination of a Lewis acid and a Lewis base, chiral Lewis bases like this compound derivatives have been employed unt.edunih.gov. These systems can activate substrates without the need for a traditional metal center, offering alternative pathways for catalysis nih.gov. The chirality of the oxazolemethanol component is crucial for transferring stereochemical information to the reacting substrate, leading to the formation of enantiomerically enriched products wikipedia.orgrsc.org.

Application in Heterogeneous Asymmetric Hydrogenation of Olefins

Chiral this compound derivatives have found application as chiral Lewis bases in heterogeneous asymmetric hydrogenation of olefins unt.edu. Specifically, they have been incorporated into chiral frustrated Lewis pair frameworks for this purpose unt.edu. In such heterogeneous systems, the catalyst is immobilized on a solid support, which can offer advantages in terms of separation and recycling u-tokyo.ac.jp.

Research has demonstrated the use of this compound derivatives as chiral Lewis bases in conjunction with Lewis acids like B(C₆F₅)₃ within porous organic polymers (POPs) to create heterogeneous FLP catalysts unt.edu. These catalysts have shown efficacy in the asymmetric hydrogenation of olefins, yielding hydrogenated products with high enantioselectivity unt.edu. The heterogeneous nature of these catalysts allows for their recovery and potential reuse u-tokyo.ac.jp.

Influence of Hydrogen Bonding on Catalytic Performance

Hydrogen bonding plays a significant role in the catalytic performance of systems involving this compound as a chiral Lewis base unt.edu. The hydroxyl group in this compound can act as a hydrogen bond donor or acceptor, influencing the interaction with substrates and other catalytic components ontosight.aiguidechem.com.

In asymmetric catalysis, hydrogen bonding interactions can help to orient the substrate within the chiral environment created by the catalyst, thereby controlling the stereochemical outcome of the reaction wikipedia.orgrsc.org. In the case of heterogeneous asymmetric hydrogenation catalyzed by chiral FLPs incorporating this compound, hydrogen bonding has been shown to be important for both product yield and the efficiency of chirality transfer unt.edu.

Mechanistic investigations suggest that hydrogen bonding can stabilize key intermediates in the catalytic cycle wikipedia.orgnih.gov. For instance, in FLP-catalyzed hydrogenation, hydrogen bonding interactions can stabilize the protonated chiral Lewis base and influence the subsequent hydride transfer to the activated olefin unt.edu. This precise interaction through hydrogen bonding contributes significantly to the observed enantioselectivity unt.edu. The reaction environment, including the solvent, can also influence catalysis through hydrogen bonding and solvation effects osti.gov.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. It provides detailed information about the number and type of atoms, their electronic environment, and their connectivity.

One-Dimensional NMR Techniques (¹H and ¹³C NMR)

One-dimensional (1D) NMR techniques, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental for the initial characterization of 2-Oxazolemethanol. ¹H NMR provides insights into the different types of protons in the molecule, their relative numbers (integration), and their neighboring protons (splitting patterns and coupling constants). The chemical shifts of the proton signals are influenced by the electronic environment, allowing for the identification of protons attached to the oxazole (B20620) ring and the methanol (B129727) group.

¹³C NMR spectroscopy reveals the different types of carbon atoms in the molecule. The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the hybridization state and the presence of electronegative atoms, providing valuable information about the carbon skeleton of this compound. Analysis of ¹³C NMR data, often coupled with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps in determining the number of carbons and classifying them as methyl, methylene (B1212753), methine, or quaternary carbons. While specific ¹H and ¹³C NMR data for this compound itself were not extensively detailed in the search results, studies on related oxazole derivatives highlight the utility of these techniques for structural confirmation mdpi.comturkjps.org. For instance, ¹H and ¹³C NMR are routinely used to characterize synthesized oxazole-based compounds, providing information on the number of protons and carbons and their surrounding environments, which is essential for elucidating full structures mdpi.com.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, which provides structural information.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of this compound Derivatives

Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing polar and thermolabile compounds, making it suitable for this compound and its derivatives. ESI-MS typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), or adduct ions (e.g., [M+Na]⁺). uni.lu

Tandem MS (ESI-MS/MS), often using collision-induced dissociation (CID), is employed to fragment these ions and study their dissociation pathways. nih.govresearchgate.net Analysis of the fragmentation pattern provides valuable structural information. Studies on oxazoline (B21484) derivatives (structurally related to oxazoles) using ESI-MS/MS have identified major fragmentation pathways, including the formation of benzoylium or nitrilium ions through the elimination of specific neutral losses from the protonated molecules. nih.gov These fragmentation mechanisms can involve processes like 1,4-hydrogen and ethene elimination, as well as McLafferty rearrangement, depending on the structure of the derivative. agsanalitica.com ESI-MS/MS has proven to be a specific and sensitive method for the structural investigation of oxazolidin-2-one derivatives, allowing for the differentiation of isomers based on their fragmentation patterns. researchgate.net While direct ESI-MS/MS data for this compound were not found, the principles and fragmentation behaviors observed for related oxazole and oxazoline compounds are relevant to understanding how this technique would be applied.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomics Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. GC-MS is widely used in metabolomics research for the analysis of volatile and semi-volatile compounds in complex biological mixtures.

While this compound's volatility would determine its suitability for GC, oxazole derivatives can be relevant in metabolomic studies. GC-MS allows for the separation of various metabolites based on their boiling points and interactions with the stationary phase, followed by their detection and identification by MS based on their mass spectra and fragmentation patterns. This technique can be used for both targeted analysis (identifying and quantifying known metabolites) and untargeted analysis (identifying unknown metabolites). The application of GC-MS in metabolomics research involving oxazoles would typically involve sample preparation, GC separation, and MS detection, followed by data analysis to identify and compare metabolite profiles across different biological samples.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a mass spectrometry technique that provides highly accurate mass measurements, typically with mass accuracies in the parts per million (ppm) range. chromatographyonline.commeasurlabs.com This precise mass determination allows for the confident determination of the elemental composition of an ion. measurlabs.commeasurlabs.com

For this compound and its derivatives, HRMS is crucial for confirming the molecular formula of the synthesized compound or identifying unknown species. By comparing the experimentally determined exact mass with the theoretical exact masses calculated for possible elemental compositions, the correct molecular formula can be assigned. bioanalysis-zone.com This is particularly important when dealing with compounds that have the same nominal mass but different elemental compositions (isobars). chromatographyonline.combioanalysis-zone.com HRMS can also be used to validate molecular structures. benchchem.com While low-resolution MS provides nominal mass (± 1 Da), HRMS can discriminate compounds by their accurate masses. chromatographyonline.com

The PubChem CID for this compound is 14786610. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds libretexts.orgspectroscopyonline.com. When applied to this compound, IR spectroscopy would provide information about the characteristic stretching and bending vibrations of its key functional groups: the oxazole ring and the primary alcohol group. The O-H stretching vibration from the methanol group is expected to appear in the region of 3200–3600 cm⁻¹ benchchem.com. The C-H stretching vibrations of the oxazole ring and the methylene group would be observed in the ~2800-3100 cm⁻¹ range. Vibrations associated with the oxazole ring itself, including C=N and C=C stretches, would typically be found in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the oxazole core chemicalbook.com. Analysis of the specific wavenumbers and intensities of these bands allows for the confirmation of the presence of these functional groups and provides insights into their local environment and potential intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule that occur upon absorption of UV or visible light libretexts.orgmsu.edu. For this compound, UV-Vis spectroscopy would primarily reveal information about the electronic structure of the oxazole ring, which contains conjugated double bonds and heteroatoms with lone pairs of electrons. The oxazole ring is expected to exhibit π-π* electronic transitions in the UV region of the spectrum nist.govguidechem.com. The exact wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivities (ε) would depend on the solvent and the specific electronic environment of the oxazole ring. The presence of the methanol group directly attached to the ring could potentially influence these electronic transitions through inductive or resonance effects. UV-Vis spectroscopy is particularly useful for studying conjugated systems and can provide information about the extent of electron delocalization within the molecule msu.edu. While specific UV-Vis data for this compound was not found in the provided sources, studies on related oxazole derivatives demonstrate the applicability of this technique to characterize the electronic properties of the oxazole chromophore researchgate.netosf.io.

Advanced Spectroscopic Techniques for Dynamic and Structural Studies

Electron Paramagnetic Resonance (EPR) and Double Electron-Electron Resonance (DEER) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as free radicals or certain transition metal ions nih.govauburn.edu. This compound in its ground state is a diamagnetic molecule and would not typically yield an EPR spectrum. However, EPR could be employed to study this compound if it were involved in reactions generating radical intermediates or if it were used as a ligand to complex with paramagnetic metal ions. EPR spectroscopy can provide information about the identity, concentration, and local environment of paramagnetic species nih.gov. The shape and splitting of the EPR signal (hyperfine coupling) are characteristic of the specific radical or metal center and its interactions with nearby magnetic nuclei copernicus.org.

Double Electron-Electron Resonance (DEER) spectroscopy, also known as Pulsed EPR, is a powerful technique for measuring distances between paramagnetic centers in the range of approximately 1.5 to 8 nanometers researchgate.net. Like EPR, DEER requires the presence of unpaired electrons. If this compound were modified to incorporate two paramagnetic labels at specific positions, or if it were part of a larger complex or system containing multiple paramagnetic centers, DEER spectroscopy could be used to determine the distances and distance distributions between these centers. This would provide valuable structural information, particularly regarding the conformation and flexibility of this compound within a larger molecular architecture or in different environments. While no specific studies on this compound using EPR or DEER were found in the provided search results, these techniques are widely applied in chemistry and biology to study spin-labeled molecules and paramagnetic complexes copernicus.orglookchem.comresearchgate.net.

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the application of mathematical and statistical methods to chemical data brjac.com.bruclan.ac.uk. When combined with spectroscopic techniques, chemometrics provides powerful tools for extracting meaningful information from complex spectral datasets, particularly in the analysis of mixtures or for quantitative analysis and classification diva-portal.orgjapsonline.commdpi.comamecj.com.

Multivariate Spectroscopic Methods for Solution Analysis

Multivariate spectroscopic methods utilize chemometric algorithms to analyze spectroscopic data (such as IR or UV-Vis spectra) that contain contributions from multiple components in a sample diva-portal.orgamecj.com. For solutions containing this compound, perhaps in a reaction mixture or as part of a formulation, multivariate methods like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression could be applied uclan.ac.ukjapsonline.commyfoodresearch.comspectroscopyeurope.com. PCA can be used for exploratory data analysis, identifying patterns, outliers, and the main sources of variation within a set of spectra researchgate.netjapsonline.commyfoodresearch.com. PLS regression can be employed to develop quantitative models for determining the concentration of this compound in a solution based on its spectrum, even in the presence of other components whose spectra may overlap diva-portal.orgjapsonline.comamecj.com. These methods can significantly enhance the analytical capacity of spectroscopic techniques, enabling rapid and efficient analysis of complex samples without the need for extensive separation steps diva-portal.org.

Chemical Derivatization for Enhanced Analytical Performance

The intrinsic chemical properties of an analyte, such as polarity, volatility, and the presence of ionizable functional groups, significantly influence the effectiveness of analytical techniques like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). Chemical derivatization involves reacting the analyte with a suitable reagent to form a new compound (a derivative) with properties better suited for the intended analysis. This is particularly useful for compounds that are non-volatile, poorly ionized, or lack suitable chromophores or fluorophores for detection.

Strategies for Improving Chromatographic Separation and Ionization Efficiency

Derivatization can significantly impact the chromatographic behavior of this compound. The presence of a hydroxyl group suggests that derivatization strategies commonly applied to alcohols could be relevant. For GC analysis, increasing the volatility of polar compounds is often necessary. Silylation, acylation, or alkylation of the hydroxyl group can reduce polarity and increase volatility, allowing for better separation on GC columns thermofisher.comresearch-solution.commdpi.com. For instance, silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to convert hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers mdpi.com. While specific application to this compound was not found, such methods are generally applicable to primary alcohols.

In LC and MS, derivatization can enhance separation and ionization efficiency. Introducing a charged or easily ionizable functional group can significantly improve the detectability of an analyte in techniques like electrospray ionization (ESI-MS) nih.govscience.govddtjournal.comnih.gov. Reagents containing quaternary ammonium (B1175870) tags or other ionizable moieties have been used to derivatize compounds with hydroxyl or carboxyl groups, leading to increased signal intensity in MS nih.govddtjournal.com. The oxazole ring itself might also be a target for derivatization under specific conditions, potentially altering its chromatographic behavior or ionization characteristics, although this is less common than derivatizing the more reactive hydroxyl group. The choice of derivatization reagent and reaction conditions would depend on the specific chromatographic method (GC or LC) and the ionization technique (e.g., EI, CI, ESI, APCI) employed.

Formation of Specific Derivatives for Mass Spectrometric Detection

Beyond improving ionization efficiency, derivatization can facilitate mass spectrometric detection by introducing specific mass tags or directing fragmentation pathways. For example, derivatization with isotopically labeled reagents can be used for quantitative analysis by isotope dilution MS science.govnih.govnih.gov. The derivative formed from this compound would have a predictable mass shift compared to the native compound when using a labeled reagent, aiding in identification and quantification.

Photochemical Derivatization Processes

Photochemical reactions involving oxazoles have been explored in various synthetic contexts researchgate.netacs.orgorganic-chemistry.orgacs.org. These processes typically involve the absorption of light energy to induce chemical transformations. While photochemical reactions can be used in synthesis to create oxazole derivatives, the application of photochemical processes specifically for analytical derivatization of this compound to enhance its detection or separation was not identified in the search results. Photochemical derivatization in analytical chemistry often aims to convert an analyte into a compound that is more easily detectable (e.g., fluorescent) or separable. The feasibility and utility of applying such a strategy to this compound for analytical purposes would require specific investigation.

Optimization of Derivatization Conditions for Complex Biological Matrices

Analyzing analytes like this compound in complex biological matrices such as plasma, urine, or tissue extracts presents significant challenges due to the presence of numerous endogenous compounds that can interfere with chromatographic separation and ionization (matrix effects) mdpi.comscience.govnih.govnih.govnih.gov. When analyzing this compound in such matrices, derivatization conditions would need careful optimization.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the behavior of molecules at the electronic level. These ab initio methods solve approximations of the Schrödinger equation to determine molecular properties.

The calculation of spectroscopic data from first principles allows for direct comparison with experimental spectra, aiding in structure confirmation and the interpretation of complex spectral features. While experimental techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to confirm the successful incorporation of 2-oxazolemethanol derivatives into larger covalent organic frameworks, specific first-principles calculations predicting the IR or NMR spectra of the standalone this compound molecule are not prominently featured in the reviewed literature. unt.eduresearchgate.net The experimental FT-IR spectra of these larger catalysts show characteristic vibrations that confirm the presence of the structural motifs derived from this compound. unt.edu

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational landscapes and intermolecular interactions. While MD simulations are a powerful tool for such analyses, specific studies focusing on the conformational analysis of this compound itself were not identified. However, related computational techniques have been applied to similar systems. For example, ab initio molecular dynamics (AIMD) simulations have been used to understand how the rigidity of other molecules affects their orientation and packing when forming self-assembled monolayers. researchgate.net Such methodologies could, in principle, be applied to this compound to study its conformational preferences and its interactions with various solvents or surfaces.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational analysis of reaction pathways and transition states is crucial for understanding reaction mechanisms and selectivity. DFT calculations have been extensively used to study the mechanism of reactions catalyzed by frameworks containing derivatives of this compound. unt.edu In a study on asymmetric hydrogenation by a Chiral Frustrated Lewis Pair catalyst (CFLPF1), which incorporates a chiral derivative of this compound, DFT was used to map the Gibbs energy profile of the reaction. unt.edu

The calculations revealed a preference for a "hydride-first" pathway over a "proton-first" pathway, with the energy difference between the two pathways being significant. unt.edu Transition state calculations for the subsequent proton transfer step showed that the catalyst framework reduces the activation energy barrier compared to a similar homogeneous system. unt.edu This reduction is attributed to stabilizing hydrogen bonding interactions within the catalyst's structure. The enhanced enantioselectivity of the catalyst was explained by the disparate thermodynamics of intermediates leading to the R- and S-enantiomers. unt.edu

| Pathway Step/Isomer | System | Calculated ΔG (kcal/mol) | Notes |

|---|---|---|---|

| Proton-First vs. Hydride-First Intermediate | CFLPF1 Model | 27.9 | ΔG difference favoring the hydride-first intermediate. |

| Proton-First vs. Hydride-First Intermediate | Homogeneous Model | 17.7 | ΔG difference favoring the hydride-first intermediate. |

| Proton Transfer Transition State (S-path) | CFLPF1 Model | 10.8 | Transition state barrier energy. |

| Proton Transfer Transition State (R-path) | CFLPF1 Model | 16.1 | Transition state barrier energy. |

| Proton Transfer Transition State (S-path) | Homogeneous Model | 18.5 | Transition state barrier energy. |

| Proton Transfer Transition State (R-path) | Homogeneous Model | 19.9 | Transition state barrier energy. |

Applications of 2 Oxazolemethanol in Advanced Chemical Sciences

Medicinal Chemistry and Biological Activity Research

Development as Inhibitors of Specific Biological Targets (e.g., Memapsin 2)

Selectivity Profiling Against Related Enzymes

The evaluation of a compound's selectivity is a critical step in drug development, ensuring that a potential therapeutic agent preferentially interacts with its intended target over other related enzymes or proteins, thereby minimizing off-target effects. nih.govbenthamscience.comnih.gov A comprehensive review of the scientific literature indicates a lack of specific studies on the selectivity profiling of 2-Oxazolemethanol against particular enzymes. While the broader class of kinase inhibitors, which can include heterocyclic scaffolds, is extensively studied for selectivity, data directly pertaining to this compound is not presently available. researchgate.net The methodologies for such studies typically involve screening the compound against a panel of purified kinases and determining its binding affinity or inhibitory concentration for each. researchgate.net This allows for the calculation of a selectivity score, providing a quantitative measure of its specificity. researchgate.net Without such dedicated studies on this compound, its selectivity profile remains uncharacterized.

Role in Other Therapeutic Areas (e.g., Antituberculosis, Neurologic, Metabolic Diseases)

The oxazole (B20620) and the related oxazoline (B21484) scaffolds have been investigated for their potential in various therapeutic areas.

Antituberculosis: Research into novel antituberculosis agents has explored compounds containing oxazoline and oxazole cores. In one study, a series of oxazoline and oxazole-containing compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov This investigation revealed that certain structural features were crucial for potent antitubercular activity. While this compound itself was not explicitly tested, the study provides insights into the potential of this chemical family. The research highlighted the importance of the heterocyclic core and substitutions on the phenyl ring for activity. nih.gov For instance, several oxazole derivatives demonstrated sub-micromolar minimum inhibitory concentrations (MICs). nih.gov

Neurologic and Metabolic Diseases: The potential applications of oxazole-containing compounds extend to neurologic and metabolic disorders. For example, derivatives of 1,2,4-oxadiazole have been identified as inhibitors of HDSirt2, a target for neurodegenerative diseases and metabolic dysfunctions. nih.gov Additionally, some triazole derivatives have been investigated for their affinity and selectivity for the GABA Aα5 receptor, which is relevant to neurological disorders. google.com However, specific research directly linking this compound to the treatment or study of neurologic or metabolic diseases is not currently available in the scientific literature. The exploration of heterocyclic compounds in these areas is broad, but data on this specific molecule is wanting. nih.govnih.gov

Scaffold for Drug Discovery and Development

The oxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to serve as a versatile framework for the synthesis of new therapeutic agents. researchgate.net The structural rigidity and potential for various chemical modifications make the oxazole ring an attractive starting point for the design of new drugs. researchgate.net

While the broader class of oxazole-containing compounds is widely utilized in drug discovery, the specific role of this compound as a foundational scaffold is an area of ongoing exploration. Its hydroxymethyl group provides a convenient handle for further chemical elaboration, allowing for the synthesis of a diverse library of derivatives. These derivatives can then be screened for activity against a wide range of biological targets. The development of drugs such as oxaprozin, an anti-inflammatory agent, showcases the therapeutic potential embedded within the oxazole core.

Materials Science Applications

In the realm of materials science, this compound and its derivatives are being explored for their utility in creating novel materials with specialized properties.

Synthesis of Specialty Materials and Coatings

There is a growing interest in the development of specialty coatings that offer enhanced protection and functionality. ppg.com While the direct application of this compound in the synthesis of specialty coatings is not extensively documented, polymers derived from related 2-oxazolines, known as poly(2-oxazoline)s, have shown promise as alternatives to poly(ethylene glycol) (PEG) for creating protein-resistant coatings. frontiersin.org These coatings are valuable in biomedical applications to prevent non-specific protein adhesion. frontiersin.org The synthesis of such materials often involves surface-initiated polymerization, where monomers are grown from a substrate to form a dense polymer brush. The versatility of 2-oxazoline chemistry allows for the incorporation of various functional groups, which could be leveraged to create coatings with tailored properties.

Development of Advanced Polymers and Related Macromolecules

The cationic ring-opening polymerization (CROP) of 2-oxazoline monomers is a well-established method for producing well-defined polymers known as poly(2-oxazoline)s (POx). nih.govmdpi.comresearchgate.net These polymers are considered "pseudo-polypeptides" and have gained attention as biomaterials due to their biocompatibility and "stealth" properties, which are comparable to PEG. nih.gov

Specifically, the monomer 2-hydroxymethyl-2-oxazoline can be polymerized to yield poly(2-hydroxymethyl-2-oxazoline), a super-hydrophilic and potentially antifouling polymer. The synthesis of POx allows for a high degree of control over the polymer architecture, including the preparation of block copolymers and star-shaped polymers. nih.govmdpi.com For example, amphiphilic core-cross-linked star polymers based on poly(2-oxazoline)s have been synthesized for drug delivery applications. nih.gov

Below is a table summarizing various poly(2-oxazoline)s and their properties:

| Monomer | Polymer Name | Key Properties | Potential Applications |

| 2-Methyl-2-oxazoline | Poly(2-methyl-2-oxazoline) (PMeOx) | Hydrophilic, protein resistant, stable | Biomaterial coatings, drug delivery |

| 2-Ethyl-2-oxazoline | Poly(2-ethyl-2-oxazoline) (PEtOx) | Thermoresponsive, biocompatible | Smart materials, drug delivery |

| 2-n-Propyl-2-oxazoline | Poly(2-n-propyl-2-oxazoline) (PnPrOx) | Thermoresponsive | Smart materials |

| 2-Phenyl-2-oxazoline | Poly(2-phenyl-2-oxazoline) (PPhOx) | Hydrophobic | Components of amphiphilic block copolymers |

| 2-Hydroxymethyl-2-oxazoline | Poly(2-hydroxymethyl-2-oxazoline) | Super-hydrophilic, antifouling | Antifouling coatings |

This table is generated based on data from multiple sources.

Exploration of Optical Properties, e.g., Fluorescent Materials

The oxazole ring is a key component in many fluorescent molecules due to its electron-rich nature and ability to participate in extended π-conjugated systems. nih.gov The incorporation of a hydroxymethyl group, as in this compound, can influence the photophysical properties of the resulting compounds.

Studies on substituted 2-(2'-hydroxyphenyl)oxazoles have demonstrated their potential as highly efficient emitters for organic light-emitting devices (OLEDs). researchgate.net These molecules can exhibit excited-state intramolecular proton transfer (ESIPT), leading to dual emission and the potential for white light emission from a single molecule. researchgate.net The hydroxymethyl group in other heterocyclic systems, such as imidazo[1,2-a]pyridines, has been shown to act as an enhancer of fluorescence intensity in many cases. nih.gov While specific data on the fluorescent properties of this compound is limited, the broader family of oxazole derivatives shows significant promise for the development of novel fluorescent materials for applications in bio-imaging, sensing, and optoelectronics. nih.gov

Potential in Electronic and Magnetic Materials Research

The exploration of this compound derivatives in the realm of electronic and magnetic materials is an emerging field with considerable potential. The inherent properties of the oxazoline ring, when incorporated into larger molecular or polymeric structures, can influence the electronic and magnetic characteristics of the resulting materials.

Research into poly(2-oxazoline)s has demonstrated their utility as "green" alternatives for insulating materials in electronic applications. These polymers, which can be derived from renewable resources, exhibit properties comparable to traditional polyamides. Crosslinked poly(2-oxazoline) networks have been characterized as medium insulators, with electrical conductivities in the range of 5 × 10⁻¹² to 8 × 10⁻⁹ S/m. mdpi.comresearchgate.net The permittivity and loss factor of these materials are influenced by temperature and network density, suggesting tunability for specific electronic applications. mdpi.comresearchgate.net

Table 1: Electronic Properties of Crosslinked Poly(2-oxazoline) Networks

| Polymer Composition | Crosslinker | Permittivity (at 20 °C, 50 Hz) | Loss Factor (at 20 °C, 50 Hz) | Electrical Conductivity (S/m) |

|---|---|---|---|---|

| pNonOx₈₀-stat-pDc=Ox₂₀ | Dithiol | 4.29 - 4.97 | 0.030 - 0.093 | 5 × 10⁻¹² to 8 × 10⁻⁹ |

| pDc=Ox₁₀₀ | Trithiol | 4.29 - 4.97 | 0.030 - 0.093 | 5 × 10⁻¹² to 8 × 10⁻⁹ |

pNonOx = poly(2-nonyl-2-oxazoline); pDc=Ox = poly(2-dec-9′-enyl-2-oxazoline)

Furthermore, the coordination of oxazoline-containing ligands to metal ions opens avenues for the development of novel magnetic materials. While direct research on this compound-based magnetic materials is limited, studies on related heterocyclic ligands provide a strong precedent. For instance, lanthanide complexes with oxazoline-phenoxide hybrid chelates have been synthesized and their structural and dynamic properties investigated. researchgate.net The magnetic properties of such complexes are of interest due to the potential for creating single-molecule magnets (SMMs) and other advanced magnetic materials. escholarship.orgmdpi.commdpi.com The design of metal-organic frameworks (MOFs) incorporating oxazoline-based linkers is another promising strategy for creating materials with tailored electronic and magnetic functionalities. nih.govrsc.orgnih.gov

Catalysis Research and Development

The application of this compound derivatives as ligands in catalysis is a well-established and continually expanding field. The ability of the oxazoline nitrogen to coordinate with transition metals, combined with the straightforward introduction of chirality, makes these compounds highly valuable in various catalytic transformations.

Design of Chiral Catalysts and Ligands for Asymmetric Transformations

Chiral oxazoline-containing ligands are paramount in the field of asymmetric catalysis, where the synthesis of a single enantiomer of a chiral molecule is desired. wikipedia.orgresearchgate.netresearchgate.net Ligands such as bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX) are considered "privileged ligands" due to their success in a wide range of enantioselective reactions. wikipedia.orgtudelft.nlnih.govacs.orgwordpress.com These ligands are typically synthesized from readily available chiral amino alcohols, allowing for the creation of a diverse library of catalysts with tunable steric and electronic properties. acs.org

Metal complexes of these chiral ligands, particularly with copper, palladium, iridium, and iron, have been shown to be highly effective catalysts for numerous asymmetric reactions, including:

Cyclopropanation: Copper(I) complexes of chiral bis(oxazoline) ligands are highly efficient in catalyzing the asymmetric cyclopropanation of olefins with diazoacetates, yielding cyclopropanes with high enantioselectivity. nih.gov

Diels-Alder Reactions: Chiral bis(oxazoline) complexes of copper(II) and other Lewis acidic metals act as effective catalysts for enantioselective Diels-Alder reactions. nih.gov

Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where chiral phosphino-oxazoline (PHOX) ligands have demonstrated excellent performance in controlling the stereochemistry of the product.

Hydrogenation: Iridium complexes bearing chiral N-heterocyclic carbene-oxazoline ligands have been successfully employed in the asymmetric hydrogenation of olefins. nih.gov

Table 2: Performance of Chiral Oxazoline Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst/Ligand | Substrate | Product Enantiomeric Excess (ee) |

|---|---|---|---|

| Cyclopropanation | Cu(I)-BOX | Styrene + Ethyl diazoacetate | Up to 99% |

| Diels-Alder | Cu(II)-BOX | Cyclopentadiene + N-acryloyloxazolidinone | >98% |

| Allylic Alkylation | Pd-PHOX | 1,3-Diphenylallyl acetate + Dimethyl malonate | Up to 99% |

| Hydrogenation | Ir-NHC-Oxazoline | trans-α-Methylstilbene | Up to 90% |

Role in Supported Catalysis (e.g., Single Atom Catalysts on Ceramic Supports)

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving catalyst recyclability and facilitating product purification. Oxazoline-based ligands can be anchored to various supports, including polymers and inorganic materials like ceramics, to create effective heterogeneous catalysts. nih.gov

While the specific application of this compound in single-atom catalysis (SACs) on ceramic supports is a nascent area, the principles of SAC design suggest a strong potential for N-heterocyclic ligands like oxazolines. nih.govoaepublish.comresearchgate.net The nitrogen donor atom of the oxazoline ring can serve as an effective anchoring site for individual metal atoms, preventing their aggregation and maintaining high catalytic activity. utah.eduoaepublish.comrsc.orgxidian.edu.cn Ceramic materials are attractive supports due to their high stability and the potential for strong metal-support interactions. nih.govoaepublish.comresearchgate.net The synergy between the single-atom active site and the ceramic support, modulated by the oxazoline ligand, could lead to catalysts with enhanced performance in various reactions. chemrxiv.orgresearchgate.netnih.gov

Application in Heterogeneous Catalysis (e.g., Oxidation, Reduction, Hydrogenation)

Heterogenized oxazoline-based catalysts have demonstrated their utility in a range of oxidation, reduction, and hydrogenation reactions. By immobilizing metal-oxazoline complexes on solid supports, the advantages of homogeneous catalysis (high activity and selectivity) can be combined with the practical benefits of heterogeneous systems.

For instance, palladium-oxazoline complexes have been investigated for the catalytic oxidation of dyes, showcasing their potential in environmental remediation. oaepublish.com In the realm of reduction and hydrogenation, the immobilization of catalysts known to be effective in their homogeneous form, such as iridium-oxazoline complexes for hydrogenation, onto solid supports allows for their application in continuous flow reactors and simplifies catalyst-product separation. The choice of support and the method of immobilization are critical factors that can influence the catalyst's activity, selectivity, and stability.

Photocatalytic and Electrocatalytic Applications

The integration of oxazoline-containing structures into photocatalytic and electrocatalytic systems is an area of growing interest. In photocatalysis, research has explored photocatalytic hydrogen evolution in aqueous poly(2-oxazoline) solutions, indicating the potential of these polymers to act as scaffolds or stabilizers for photocatalytic systems. researchgate.netnih.govmdpi.com The ability to functionalize poly(2-oxazoline)s allows for the incorporation of photosensitizers and catalytic centers, creating integrated systems for light-driven chemical transformations.

In electrocatalysis, oxazoline-based plasma polymers have been investigated for their electrochemical behavior in biosensing applications. researchgate.net These thin films can be used to functionalize electrode surfaces, and their insulating nature can be modulated for specific sensing purposes. The development of conductive polymers incorporating oxazoline units or the use of oxazoline-functionalized nanomaterials could pave the way for their use as electrode modifiers in a broader range of electrocatalytic reactions, such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). mdpi.com

Activation of C-H and C-O Bonds in Chemical Processes

The selective functionalization of typically inert C-H and C-O bonds is a significant goal in modern synthetic chemistry. Oxazoline derivatives have emerged as powerful directing groups in transition metal-catalyzed C-H bond activation. The oxazoline ring can coordinate to the metal center and position it in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. This strategy has been successfully applied to the C-H functionalization of arenes and heterocycles.

While the application of oxazoline-based catalysts for C-O bond activation is less explored, the fundamental principles of ligand design for such transformations suggest their potential. Catalytic systems that can effectively cleave C-O bonds, for example in ethers or lignin-derived compounds, are of great interest for biomass conversion and the synthesis of valuable chemicals. The development of metal-oxazoline complexes with the appropriate electronic and steric properties could lead to new catalysts for these challenging reactions.

Applications as Versatile Synthetic Intermediates in Organic Synthesis

This compound and its derivatives, particularly 2-(halomethyl)oxazoles, are recognized as highly versatile synthetic intermediates. nih.govresearchgate.net Their utility stems from the stable oxazole core combined with a reactive functional group at the 2-position, which allows for a variety of chemical transformations. These compounds serve as crucial building blocks in the construction of more complex molecules, including natural products and pharmaceutically active compounds. nih.gov The oxazole moiety itself is a stable structural feature found in numerous natural products with antibiotic or antimicrobial properties. nih.gov

The primary application of this compound derivatives in synthesis is through nucleophilic displacement reactions. The hydroxyl group can be converted into a good leaving group, such as a halide, making the methylene (B1212753) carbon at the 2-position susceptible to attack by a wide range of nucleophiles. This strategy provides a straightforward method for introducing diverse functionalities onto the oxazole ring.

Research Findings: Synthesis of 2-(Azidomethyl)oxazoles

A significant example of the synthetic utility of this compound derivatives is the preparation of 2-(azidomethyl)oxazoles. Research has demonstrated an efficient, continuous-flow, three-step protocol starting from vinyl azides. nih.gov This process highlights the role of a 2-(bromomethyl)oxazole as a key intermediate that readily undergoes nucleophilic substitution.

The general synthetic pathway involves:

Thermolysis of a vinyl azide: This step generates a highly reactive 2H-azirine intermediate. nih.gov

Reaction with bromoacetyl bromide: The azirine intermediate reacts with bromoacetyl bromide to form the stable 2-(bromomethyl)oxazole core. nih.gov

Nucleophilic Displacement: The resulting 2-(bromomethyl)oxazole is then treated with a nucleophile, such as sodium azide (NaN₃), to yield the desired product. nih.gov

The table below summarizes the transformation of the intermediate 2-(bromomethyl)oxazole to the corresponding 2-(azidomethyl)oxazole derivative.

| Intermediate | Nucleophile | Product | Reaction Type | Significance |

|---|---|---|---|---|

| 2-(Bromomethyl)oxazole | Sodium Azide (NaN₃) | 2-(Azidomethyl)oxazole | Nucleophilic Halide Displacement | Provides a versatile handle for further functionalization (e.g., reduction to amine, click chemistry). nih.gov |

This documented utility underscores the importance of this compound and its derivatives as foundational scaffolds in modern organic synthesis, enabling the efficient construction of diverse and complex chemical entities. nih.gov

Future Directions and Emerging Research Avenues

Advancements in Sustainable Synthesis of 2-Oxazolemethanol

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, and the production of this compound is no exception. Future research will likely focus on developing more environmentally benign and economically viable synthetic routes. Key areas of advancement include the adoption of novel energy sources, the use of biodegradable catalysts, and the implementation of atom-economical reaction pathways.

Current research into the synthesis of related oxazole (B20620) and other heterocyclic compounds highlights several promising green chemistry techniques that could be adapted for this compound. researchgate.netmdpi.comnih.gov These include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and ultrasound-mediated methods. researchgate.netsemanticscholar.org An emerging and particularly innovative approach is the use of concentrated solar radiation as a renewable energy source for chemical reactions. nih.gov

Furthermore, the development of novel catalytic systems is a cornerstone of sustainable synthesis. Research into the use of natural, biodegradable catalysts, such as lemon juice, for the synthesis of heterocyclic compounds presents an exciting, low-cost, and eco-friendly alternative to traditional metal-based or corrosive catalysts. nih.gov Biocatalysis, utilizing enzymes to perform specific chemical transformations, also offers a highly selective and environmentally friendly route to complex molecules. mdpi.com The application of electrochemical methods, which can avoid the need for harsh oxidants and transition metals, represents another promising frontier for the sustainable synthesis of oxazole derivatives like this compound. rsc.org

| Green Synthesis Technique | Potential Advantages for this compound Production |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potential for increased yields. mdpi.comnih.gov |

| Ultrasound-Mediated Synthesis | Enhanced reaction rates, improved mass transfer, and often milder reaction conditions. semanticscholar.org |

| Solar Radiation-Driven Synthesis | Utilization of a renewable energy source, reducing reliance on fossil fuels. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions (aqueous media, ambient temperature), and reduced waste. mdpi.com |

| Electrochemical Synthesis | Avoidance of toxic and costly reagents, precise control over reaction conditions. rsc.org |

| Natural Catalysts | Use of renewable, biodegradable, and non-toxic catalytic systems. nih.gov |

High-Throughput Screening for Novel Biological Activities

The oxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities. nih.govd-nb.info Consequently, this compound and its derivatives represent a promising, yet largely untapped, resource for the discovery of new therapeutic agents. High-throughput screening (HTS) technologies will be instrumental in unlocking this potential.

Future research will involve the creation of large, diverse libraries of this compound derivatives, which can then be rapidly screened against a multitude of biological targets. This approach allows for the efficient identification of "hit" compounds with desired biological activities. The structural simplicity of this compound provides an excellent starting point for combinatorial chemistry approaches to generate these libraries.

The scope of biological activities to be explored is vast. Given the known antimicrobial properties of other oxazole-containing compounds, screening for novel antibacterial and antifungal agents will be a key focus, particularly in the face of rising antimicrobial resistance. nih.govnih.gov Additionally, the potential for anticancer activity will be a significant area of investigation, with screening assays targeting various cancer cell lines and specific molecular targets within cancer cells. nih.gov

| Potential Biological Activity | Rationale for Screening this compound Derivatives |

| Antimicrobial | The oxazole nucleus is a common feature in many antimicrobial compounds. nih.govd-nb.info |

| Anticancer | Numerous oxazole derivatives have demonstrated cytotoxic effects against cancer cell lines. nih.gov |

| Anti-inflammatory | The oxazole scaffold is present in known anti-inflammatory drugs like Oxaprozin. nih.gov |

| Antidiabetic | Some oxazole derivatives have shown potential as antidiabetic agents. nih.gov |

| Antiviral | The structural diversity of oxazole derivatives makes them candidates for antiviral drug discovery. |

| Neurological Disorders | Screening against targets in the central nervous system could reveal new therapeutic avenues. |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. nih.govcrimsonpublishers.com For this compound, these computational tools offer a powerful means to accelerate the design and development of novel derivatives with optimized properties.

| AI/ML Application | Impact on this compound Research |

| De Novo Compound Design | Generation of novel this compound derivatives with desired biological activities. oxfordglobal.comnih.gov |

| ADME/T Prediction | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles. nih.gov |

| QSAR Modeling | Predicting the biological activity of new derivatives based on their chemical structure. |

| Synthesis Planning | AI tools can assist in designing efficient synthetic routes for novel this compound derivatives. acm.org |

| Target Identification | Analyzing biological data to identify new potential targets for this compound-based drugs. |

Exploration of Nanoscale Applications and Hybrid Materials

The unique properties of nanomaterials have opened up new possibilities in fields ranging from medicine to electronics. rsc.orgrsc.org The this compound scaffold, with its potential for coordination with metal ions and its versatile chemical functionality, is a promising building block for the creation of novel nanoscale materials and hybrid organic-inorganic systems.

One area of exploration is the use of this compound derivatives as surface ligands for nanoparticles. By functionalizing the surface of nanoparticles, these molecules can improve their stability, solubility, and biocompatibility. Furthermore, the biological activity of the oxazole moiety could be imparted to the nanoparticle, creating multifunctional nanomaterials for applications such as targeted drug delivery or medical imaging.

The formation of hybrid materials, where organic molecules like this compound are integrated with inorganic structures such as polyoxometalates or metal-organic frameworks (MOFs), is another exciting research direction. nih.gov These hybrid materials can exhibit synergistic properties that are not present in the individual components, leading to new materials with tailored electronic, optical, or catalytic properties.

| Nanoscale Application / Hybrid Material | Potential Role of this compound |

| Functionalized Nanoparticles | As a surface ligand to enhance stability and biocompatibility, or to add biological functionality. rsc.org |

| Hybrid Organic-Inorganic Materials | As an organic linker in the formation of materials with novel electronic or catalytic properties. nih.gov |

| Nanosensors | As a recognition element for the detection of specific analytes. |

| Drug Delivery Systems | As a component of nanocarriers for the targeted delivery of therapeutic agents. rsc.org |

Development of Advanced Catalytic Systems Based on this compound Scaffolds

The development of new catalytic systems is crucial for advancing chemical synthesis and addressing global challenges in energy and sustainability. The structure of this compound, containing both nitrogen and oxygen heteroatoms, makes it an attractive scaffold for the design of novel ligands for transition metal catalysts.

By modifying the this compound structure, a wide variety of bidentate or tridentate ligands can be synthesized. These ligands can then be complexed with various transition metals, such as ruthenium, rhodium, or iridium, to create new catalysts with unique reactivity and selectivity. scielo.org.mx These catalysts could find applications in a wide range of chemical transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

An area of particular interest is the development of catalysts for transfer hydrogenation reactions, which are important in the synthesis of fine chemicals and pharmaceuticals. scielo.org.mx The development of efficient and selective catalysts based on readily available and modifiable ligands like those derived from this compound could have a significant impact on the chemical industry.

| Potential Catalytic Application | Role of this compound-Based Ligands |

| Asymmetric Catalysis | As chiral ligands for the enantioselective synthesis of valuable compounds. |

| Transfer Hydrogenation | To create efficient catalysts for the reduction of ketones, aldehydes, and other functional groups. scielo.org.mx |

| Oxidation Catalysis | For the selective oxidation of alcohols and other substrates. |

| Cross-Coupling Reactions | To facilitate the formation of carbon-carbon and carbon-heteroatom bonds. |

| Polymerization Catalysis | To control the structure and properties of polymers. |

常见问题

Q. Methodological Considerations :

- Purity Validation : Use HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. Cross-reference IR spectra with literature databases (e.g., SciFinder) to identify carbonyl (C=O) and hydroxyl (-OH) stretches .

- Limitations : Method A may produce side products via over-oxidation; Method B requires costly catalysts. Always include control experiments to quantify byproducts .

Table 1 : Comparative Synthetic Routes

| Method | Catalyst/Conditions | Yield (%) | Key Limitations |

|---|---|---|---|

| A | H₂SO₄, 80°C | 55–70 | Side reactions |

| B | Cu(I)/L*, N₂ atm | 75–85 | High cost |

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. Basic Research Focus

- ¹H NMR : Prioritize the oxazole ring protons (δ 7.2–8.1 ppm) and hydroxymethyl group (δ 4.3–4.7 ppm). Splitting patterns confirm substitution .

- IR Spectroscopy : Validate O-H stretching (3200–3400 cm⁻¹) and C=N/C-O vibrations (1600–1700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of -CH₂OH) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex derivatives. Compare with computational predictions (DFT) for accuracy .

How should researchers design controlled experiments to assess the stability of this compound under various environmental conditions?

Q. Basic Research Focus

- Variables : Test pH (2–12), temperature (4–60°C), and light exposure. Use HPLC to monitor degradation kinetics .

- Control Setup : Include inert atmosphere (N₂) vs. aerobic conditions. Report % recovery at timed intervals .

Advanced Strategy : Apply Arrhenius modeling to predict shelf-life. For photostability, use UV-Vis spectroscopy to track λmax shifts under IEC 60068-2-5 light standards .

What strategies can be employed to reconcile conflicting literature reports on the catalytic efficiency in this compound synthesis?

Q. Advanced Research Focus

- Systematic Comparison : Replicate studies using identical reagents (e.g., solvent purity, catalyst batch). Quantify turnover frequency (TOF) and compare with reported values .

- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess whether discrepancies arise from experimental variables (e.g., stirring rate, heating uniformity) .

- Case Study : If Study X reports 90% yield (Pd catalysis) vs. Study Y’s 60% (Ni catalysis), evaluate ligand effects and steric hindrance via DFT calculations .

How can multivariate analysis optimize reaction parameters for this compound derivatives while maintaining regioselectivity?

Q. Advanced Research Focus

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) identifies optimal conditions .

- Regioselectivity Control : Monitor substituent effects via Hammett plots. For electron-deficient substrates, prioritize polar aprotic solvents (DMF) to enhance nucleophilic attack .

Table 2 : DoE Example for Derivative Synthesis

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temp | 50–100°C | 80°C |

| Catalyst | 1–5 mol% | 3 mol% |

What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction systems?

Q. Advanced Research Focus

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental Hammett σ values .

- MD Simulations : Model solvation effects in ionic liquids to assess reaction feasibility. Validate with kinetic isotope effects (KIE) .

Key Resource : Use Reaxys or SciFinder to retrieve crystallographic data (CCDC) for benchmarking computational models .

Guidelines for Data Integrity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。